N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide
説明
特性
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c18-17(19,20)13-3-1-2-4-15(13)27(25,26)24-11-14-16(23-10-9-22-14)12-5-7-21-8-6-12/h1-10,24H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVNDCBFMKOSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Mode of Action
Based on its structural similarity to other pyrazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it may interfere with multiple pathways, leading to a broad spectrum of biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
生物活性
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H13F3N4O2S
- Molecular Weight : 368.35 g/mol
- IUPAC Name : N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide
Biological Activity Overview
The biological activity of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide has been explored in various studies. Below are key findings regarding its biological effects:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL for certain derivatives .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 | M. tuberculosis H37Rv |
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies suggest that similar pyrazine derivatives can inhibit various kinases involved in tumor progression. For instance, compounds related to this class have been evaluated for their ability to inhibit B-Raf kinase and phosphoinositide 3-kinase (PI3K), both critical in cancer signaling pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting key enzymes involved in bacterial and cancer cell metabolism.
- Targeting Specific Receptors : Research has indicated that similar compounds may target matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .
Study on Antimicrobial Efficacy
A comparative study was conducted on a series of N-(pyrazin-2-yl)benzenesulfonamides to evaluate their antimicrobial efficacy against M. tuberculosis. The study highlighted the importance of the linker structure connecting the pyrazine core to the benzene ring, affecting the overall activity .
Evaluation of Antitumor Potential
In vitro assays were performed using human cancer cell lines to assess the antitumor potential of the compound. Results indicated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 μM, suggesting that further development could lead to effective therapeutic agents against specific cancers.
Q & A
Advanced Research Question
- ADMET prediction : Tools like SwissADME calculate logP (∼2.8), polar surface area (∼95 Ų), and CYP450 metabolism sites, highlighting potential oxidation at the pyrazine methyl group .
- Metabolic stability assays : Liver microsome studies (human/rat) quantify NADPH-dependent degradation rates, with half-life improvements achieved via fluorination of the benzene ring .
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium sulfonate) are modeled using Hansen solubility parameters .
How should researchers address contradictions in reported biological activity data across similar analogs?
Q. Data Contradiction Analysis
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies. For example, IC values for EGFR inhibition vary by 10-fold depending on enzyme source .
- Off-target effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to confirm target specificity vs. related kinases (e.g., HER2 vs. EGFR) .
- Structural validation : Re-examine crystallographic data for analogs to confirm binding mode consistency. For instance, pyridine N-oxide formation in some derivatives alters hydrogen bonding .
What experimental approaches validate the compound’s mechanism of action in cellular pathways?
Advanced Research Question
- Phosphoproteomics : SILAC-based mass spectrometry identifies downstream targets (e.g., ERK1/2 phosphorylation) in treated vs. untreated cancer cell lines .
- Gene knockout models : CRISPR-Cas9 deletion of putative targets (e.g., STAT3) in HEK293 cells confirms pathway dependency .
- Thermal shift assays : Monitor protein melting shifts (ΔT) to quantify compound binding to purified enzymes .
How can researchers mitigate synthetic challenges in scaling up the reaction?
Q. Methodological Guidance
- Flow chemistry : Continuous processing improves heat dissipation during exothermic steps (e.g., sulfonamide coupling) and reduces byproduct formation .
- Catalyst recycling : Immobilized Pd catalysts for Suzuki-Miyaura cross-coupling steps enhance turnover number (TON > 1,000) .
- Purification : Flash chromatography (hexane/EtOAc gradients) or preparative HPLC (C18 columns) ensures >98% purity for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
